7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid
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Overview
Description
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. It has gained significant attention due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline scaffold . Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . These approaches not only enhance the efficiency of the synthesis but also minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions often involve solvent-free environments, microwave irradiation, and the use of ionic liquids .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a vital scaffold for the synthesis of bioactive compounds and heterocyclic derivatives.
Biology: This compound is used in the study of biological pathways and molecular interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, it often targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline scaffold and exhibit interesting pharmaceutical and biological activities.
Uniqueness
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylic acid groups enhance its solubility and facilitate its interaction with biological targets .
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-methoxy-4-oxo-4aH-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5,7H,1H3,(H,14,15) |
InChI Key |
ZKWMLRPFQYEGBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CC(=O)C2C=C1)C(=O)O |
Origin of Product |
United States |
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